molecular formula C24H27ClN4O2 B11281433 2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)benzamide

2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B11281433
M. Wt: 438.9 g/mol
InChI Key: RSFLPKOJIJNJNL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-5-yl)benzamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the cyclohexylcarbonyl group, and the final coupling with the benzamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-5-yl)benzamide include other benzimidazole derivatives such as:

    2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1H-1,3-benzimidazol-5-yl)benzamide: Lacks the methyl group on the benzimidazole ring.

    N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-5-yl)benzamide: Lacks the chloro group on the benzamide ring.

    2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-6-yl)benzamide: The chloro group is positioned differently on the benzimidazole ring.

These similar compounds highlight the importance of specific functional groups and their positions in determining the compound’s unique properties and biological activities.

Properties

Molecular Formula

C24H27ClN4O2

Molecular Weight

438.9 g/mol

IUPAC Name

2-chloro-N-[2-[2-(cyclohexanecarbonylamino)ethyl]-1-methylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C24H27ClN4O2/c1-29-21-12-11-17(27-24(31)18-9-5-6-10-19(18)25)15-20(21)28-22(29)13-14-26-23(30)16-7-3-2-4-8-16/h5-6,9-12,15-16H,2-4,7-8,13-14H2,1H3,(H,26,30)(H,27,31)

InChI Key

RSFLPKOJIJNJNL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N=C1CCNC(=O)C4CCCCC4

Origin of Product

United States

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